molecular formula C24H25BrN2O4S B2831026 N-(4-bromo-3-methylphenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251549-59-3

N-(4-bromo-3-methylphenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2831026
CAS No.: 1251549-59-3
M. Wt: 517.44
InChI Key: YKCKRDOXZCTASP-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a synthetic organic compound It is characterized by its complex structure, which includes a brominated phenyl group, a sulfonyl group, and a pyridinone moiety

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity and potential as a pharmaceutical agent.

    Medicine: It could be investigated for its therapeutic properties and potential use in drug development.

    Industry: The compound may find applications in the development of new materials or as a reagent in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. The process may start with the bromination of 3-methylphenyl, followed by the introduction of the sulfonyl group and the formation of the pyridinone ring. Each step requires specific reagents and conditions, such as the use of bromine for bromination, sulfonyl chloride for sulfonylation, and appropriate catalysts and solvents for the formation of the pyridinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems. The process would also need to comply with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The bromine atom in the phenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating biochemical pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-bromo-3-methylphenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide include other brominated phenyl derivatives, sulfonyl-containing compounds, and pyridinone-based molecules.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25BrN2O4S/c1-14-6-8-20(12-15(14)2)32(30,31)23-17(4)10-18(5)27(24(23)29)13-22(28)26-19-7-9-21(25)16(3)11-19/h6-12H,13H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCKRDOXZCTASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3=CC(=C(C=C3)Br)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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